![molecular formula C17H18N6OS B2710586 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 754205-69-1](/img/structure/B2710586.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of specific amides and aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized a series of compounds related to the chemical structure of interest, focusing on their structural elucidation through various spectroscopic techniques such as H1NMR, MASS Spectra, and IR Spectra. These compounds have been examined for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the significance of the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. This includes potential anti-inflammatory, analgesic, antibacterial, antifungal, antitubular, antiviral, antitumor, anticonvulsant, and antidepressant properties (MahyavanshiJyotindra et al., 2011).
Antimicrobial and Antiexudative Activities
Further research into derivatives of this compound has explored their antimicrobial and antiexudative activities. Notably, certain derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation in animal models. This indicates a potential for these compounds in treating infections and inflammatory conditions (Chalenko et al., 2019).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic analysis, including Raman and Fourier transform infrared spectroscopy, has been utilized to characterize the molecular structure of similar compounds. Such studies provide insights into the stereo-electronic interactions and stability of these molecules, contributing to a better understanding of their pharmacokinetic properties (Jenepha Mary et al., 2022).
Antitumor Activity
Some synthesized derivatives have been evaluated for their antitumor activity, with certain compounds showing inhibitory effects on various cancer cell lines. This research suggests a potential therapeutic application of these compounds in cancer treatment (Albratty et al., 2017).
Crystal Structure Analysis
Crystal structure analysis has revealed detailed information about the molecular conformation and intermolecular interactions of related compounds. Understanding these structural aspects is crucial for the development of new pharmaceuticals (Subasri et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-6-7-12(2)14(9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-3-4-8-19-13/h3-9H,10,18H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRDJVVYNOUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide |
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